molecular formula C10H13NO4S B132953 Methyl methyl[(4-methylphenyl)sulfonyl]carbamate CAS No. 32258-50-7

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate

Cat. No. B132953
CAS RN: 32258-50-7
M. Wt: 243.28 g/mol
InChI Key: HNFZTGPTWQRQQX-UHFFFAOYSA-N
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Description

“Methyl methyl[(4-methylphenyl)sulfonyl]carbamate” is a chemical compound . It is also known as "[(4-Methylphenyl)sulfonyl]carbamate" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide derivatives were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides . Another method involves the use of methyl carbamate as an economical carbamoyl donor in tin-catalyzed transcarbamoylation .


Molecular Structure Analysis

The molecular formula of “Methyl methyl[(4-methylphenyl)sulfonyl]carbamate” is C10H13NO4S. The molecular weight is 243.28 g/mol.

Scientific Research Applications

Anti-Helicobacter pylori Agents

Methyl[(4-methylphenyl)sulfonyl]carbamate derivatives have shown significant in vitro microbiological criteria as novel anti-H. pylori agents. A particular carbamate derivative displayed low minimum inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin or both. The resistance development rate against this compound was found to be clinically acceptable, and pharmacokinetic studies revealed in vivo exposure levels comparable with antimicrobials currently used in H. pylori treatment (Carcanague et al., 2002).

Novel Carbamate Derivatives Synthesis

The condensation of methyl (3-hydroxyphenyl)carbamate with various compounds led to the formation of novel methyl carbamates with potential applications in organic chemistry and pharmacology (Velikorodov & Imasheva, 2008). Similarly, the synthesis and transformations of methyl [4-(oxoacetyl)phenyl]carbamate have been studied, leading to the formation of various novel compounds with potential applications (Velikorodov & Shustova, 2017).

properties

IUPAC Name

methyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-8-4-6-9(7-5-8)16(13,14)11(2)10(12)15-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFZTGPTWQRQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340247
Record name Methyl methyl[(4-methylphenyl)sulfonyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate

CAS RN

32258-50-7
Record name Methyl methyl[(4-methylphenyl)sulfonyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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